3,3',3''-Phosphorothioyltripropanoic acid
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Overview
Description
3,3’,3’'-Phosphorothioyltripropanoic acid is a chemical compound with the CAS number 5961-86-4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 3,3’,3’‘-Phosphorothioyltripropanoic acid is 282.25 . The IUPAC name is 3,3’,3’'-(thioxo-lambda5-phosphanetriyl)tripropionic acid . The InChI code is 1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
3,3’,3’'-Phosphorothioyltripropanoic acid is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Mechanistic Probes in RNA Studies
3,3',3''-Phosphorothioyltripropanoic acid derivatives play a crucial role in RNA research. They are used as mechanistic probes to understand the enzymatic processing and modification of RNA. These derivatives are especially useful in studying metalloenzymes involved in RNA splicing systems and mapping the ligands within RNA active sites. Their unique chemical properties are essential for insights into macromolecular function, offering a deeper understanding of fundamental biological processes (Li, Frederiksen, & Piccirilli, 2011).
Alternative in Polybenzoxazine Synthesis
In the field of materials science, 3-(4-Hydroxyphenyl)propanoic acid, a related compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This compound serves as a sustainable alternative to traditional components, leading to the synthesis of materials with wide-ranging applications (Trejo-Machin et al., 2017).
Insights into Molecular Engineering
The compound's derivatives find applications in molecular engineering, such as the design of organic sensitizers for solar cell applications. These sensitizers, engineered at a molecular level, demonstrate high efficiency in converting incident photons to current, indicating a significant potential in renewable energy technology (Kim et al., 2006).
Catalysis and Reaction Mechanisms
In organic chemistry, derivatives of this compound are utilized in catalytic reactions. For example, they are employed in Brønsted acid-catalyzed reactions, such as the Mannich reaction. This demonstrates their versatility as catalysts in facilitating complex chemical transformations (Uraguchi & Terada, 2004).
Enzymatic Studies and Biochemistry
In biochemical research, this compound derivatives are significant in studying enzyme mechanisms. They aid in elucidating the functions of enzymes like 3-Mercaptopropionate Dioxygenase, which is involved in specific catabolic pathways in bacteria (Bruland, Wübbeler, & Steinbüchel, 2009).
Coordination Chemistry
These compounds also find applications in coordination chemistry. They serve as ligands in the synthesis of chiral phosphanyl glycerols and their derivatives, playing a role in the development of novel chiral phosphanes (Brauer et al., 2000).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
3-[bis(2-carboxyethyl)phosphinothioyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFIMDZIQZUHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=S)(CCC(=O)O)CCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O6PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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